molecular formula C23H20N2O4S B7744619 ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE

ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE

Cat. No.: B7744619
M. Wt: 420.5 g/mol
InChI Key: LPYHCIWDJYTGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the ethyl ester group. Common reagents used in these reactions include thiophene-2-carboxylic acid, ethyl chloroformate, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the quinoline core produces dihydroquinoline derivatives .

Scientific Research Applications

ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE: shares structural similarities with other quinoline and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(thiophene-2-carbonyloxy)ethylamino]benzo[h]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-28-22(26)18-14-25-20-16-7-4-3-6-15(16)9-10-17(20)21(18)24-11-12-29-23(27)19-8-5-13-30-19/h3-10,13-14H,2,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYHCIWDJYTGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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